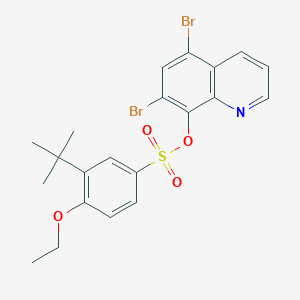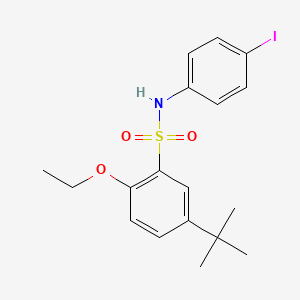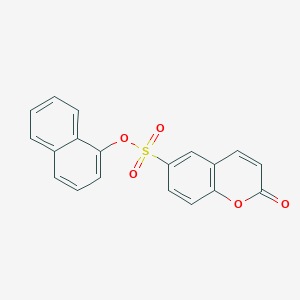
naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate (NBDBS) is an organic compound that has been studied extensively in the scientific research community. It is a highly versatile compound with a wide range of applications in organic synthesis, drug development, and biochemistry. NBDBS has been used in a variety of laboratory experiments, including those related to the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the investigation of the mechanism of action of drugs.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, and it has been used as a starting material for the synthesis of various pharmaceuticals. It has also been used in the study of the biochemical and physiological effects of drugs, and it has been used to investigate the mechanism of action of drugs. Additionally, naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has been used as a catalyst in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has been shown to interact with certain proteins, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has been shown to interact with certain proteins, which can lead to the inhibition of certain physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has several advantages for laboratory experiments. It is a highly versatile compound, and it can be used in a wide range of experiments. Additionally, it is relatively easy to synthesize, and it has high yields and high purity. However, naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate also has some limitations. It is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, it is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate. It could be used in the development of new pharmaceuticals, as it has already been used in the synthesis of various drugs. Additionally, it could be used in the study of the biochemical and physiological effects of drugs, and it could be used to investigate the mechanism of action of drugs. Additionally, naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate could be used as a catalyst in the synthesis of organic compounds, and it could be used to synthesize new organic compounds. Finally, naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate could be used in the study of the structure and function of proteins, as it has been shown to interact with certain proteins.
Synthesemethoden
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate is synthesized through a reaction between naphthalene-1-sulfonic acid and 2-bromo-4,5-dichlorobenzene. The reaction is carried out in an aqueous solution, and the resulting compound is a white solid. The reaction is typically carried out in a sealed flask at a temperature of 70-80°C, and the reaction time is usually between 1 and 2 hours. The reaction yields are typically high, and the purity of the product is usually greater than 95%.
Eigenschaften
IUPAC Name |
naphthalen-1-yl 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2O3S/c17-12-8-13(18)14(19)9-16(12)23(20,21)22-15-7-3-5-10-4-1-2-6-11(10)15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJQDQJKGMIZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)

![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)
![6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6434529.png)

![N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6434546.png)

![2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434563.png)



![1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B6434580.png)
